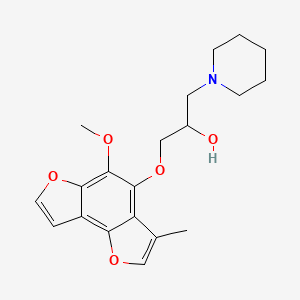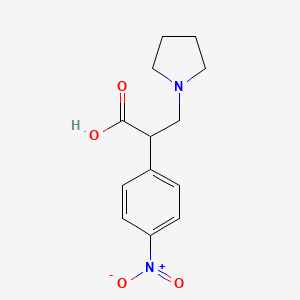
5-Methyl-n-sulfinyl-1,3,2-dioxathian-5-amine 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 64931 typically involves the sulfonation of catechol (1,2-benzenediol) with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Catechol+2CH3SO2Cl→NSC 64931+2HCl
Industrial Production Methods: Industrial production of NSC 64931 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control systems.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 64931 undergoes various chemical reactions, including:
Oxidation: NSC 64931 can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the methanesulfonate groups to hydroxyl groups.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Catechol derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
NSC 64931 has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: NSC 64931 is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of NSC 64931 involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of key enzymes in metabolic pathways, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Comparison: NSC 64931 is unique due to its specific structure and the presence of methanesulfonate groups, which confer distinct chemical properties. Compared to similar compounds, NSC 64931 has shown different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.
Propriétés
Numéro CAS |
1508-66-3 |
|---|---|
Formule moléculaire |
C4H7NO4S2 |
Poids moléculaire |
197.2 g/mol |
Nom IUPAC |
5-methyl-5-(sulfinylamino)-1,3,2-dioxathiane 2-oxide |
InChI |
InChI=1S/C4H7NO4S2/c1-4(5-10-6)2-8-11(7)9-3-4/h2-3H2,1H3 |
Clé InChI |
QVBLVVUFBYPKOA-UHFFFAOYSA-N |
SMILES canonique |
CC1(COS(=O)OC1)N=S=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



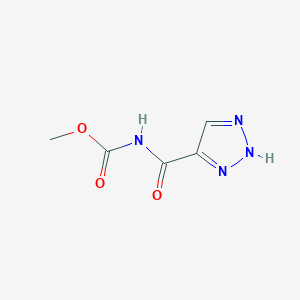
![2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene](/img/structure/B12801310.png)
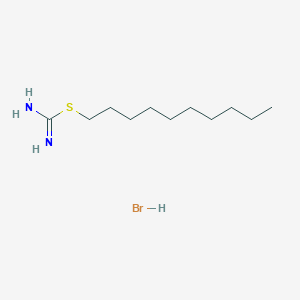
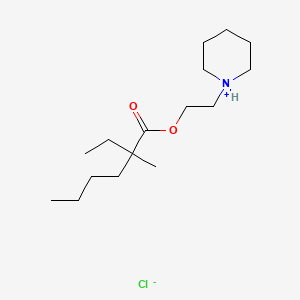
![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)
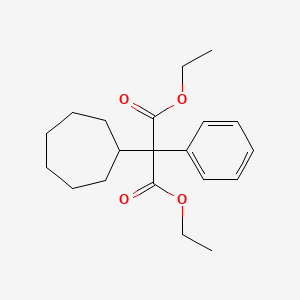
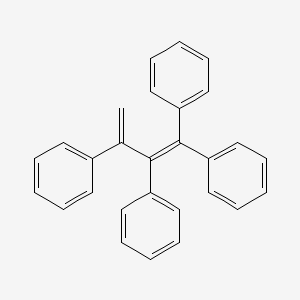

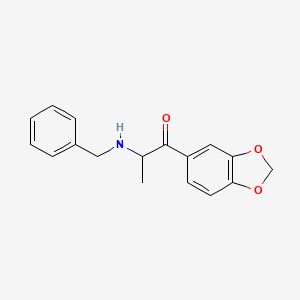
![6-Benzyl-7H-benzo[de]anthracen-7-one](/img/structure/B12801358.png)

